molecular formula C26H38N4O6 B8329276 Tert-butyl 2-[4-[3-[(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)amino]-2-methyl-3-oxopropyl]phenoxy]acetate

Tert-butyl 2-[4-[3-[(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)amino]-2-methyl-3-oxopropyl]phenoxy]acetate

Cat. No.: B8329276
M. Wt: 502.6 g/mol
InChI Key: SGBFCKZZYXUQAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-[4-[3-[(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)amino]-2-methyl-3-oxopropyl]phenoxy]acetate is a useful research compound. Its molecular formula is C26H38N4O6 and its molecular weight is 502.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C26H38N4O6

Molecular Weight

502.6 g/mol

IUPAC Name

tert-butyl 2-[4-[3-[(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)amino]-2-methyl-3-oxopropyl]phenoxy]acetate

InChI

InChI=1S/C26H38N4O6/c1-7-13-29-22(27)21(24(33)30(14-8-2)25(29)34)28-23(32)17(3)15-18-9-11-19(12-10-18)35-16-20(31)36-26(4,5)6/h9-12,17H,7-8,13-16,27H2,1-6H3,(H,28,32)

InChI Key

SGBFCKZZYXUQAT-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)C(C)CC2=CC=C(C=C2)OCC(=O)OC(C)(C)C)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dissolve (+)-4-[[2-(1,1-dimethylethoxy)-2-oxoethyl]oxy]-alpha-methyl-benzenepropanoic acid (3.02 g, 10.27 mmol) in tetrahydrofuran (100 mL) and treat with N-methylmorpholine (1.2 mL, 10.27 mmol). Cool to -20° C., add isobutyl chloroformate (1.35 mL, 10.27 mmol) and stir for 1 hour. Add a solution of 1,3-dipropyl-5,6-diaminouracil (2.33 g, 10.27 mmol) in dimethylformamide (8 mL) and stir for 6 hours at -20° C. Warm to room temperature and dilute with chloroform (600 mL). Wash with saturated sodium hydrogen carbonate (300 mL), then brine (3×300 mL). Dry (MgSO4) and evaporate the solvent in vacuo. Purify by flash chromatography (5→10→15→20% isopropanyl/hexane) to give the title compound as a foam (3.74 g, 72%); [α]d 20 =+51.4° (C=1.03, CHCl3).
Name
(+)-4-[[2-(1,1-dimethylethoxy)-2-oxoethyl]oxy]-alpha-methyl-benzenepropanoic acid
Quantity
3.02 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Quantity
1.35 mL
Type
reactant
Reaction Step Three
Quantity
2.33 g
Type
reactant
Reaction Step Four
Quantity
8 mL
Type
solvent
Reaction Step Four
Quantity
600 mL
Type
solvent
Reaction Step Five
Yield
72%

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